8-(Benzylamino)-1-azaspiro[4,5]decan-2-one
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Overview
Description
8-(Benzylamino)-1-azaspiro[4,5]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a benzylamino group attached to an azaspirodecane core
Mechanism of Action
Target of Action
The primary target of 8-(Benzylamino)-1-azaspiro[4,5]decan-2-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target in various inflammatory diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway . Necroptosis is a key form of programmed cell death and is considered a significant driver of various inflammatory diseases .
Result of Action
The inhibition of RIPK1 by this compound results in significant anti-necroptotic effects . For instance, compound 41, a derivative of this compound, showed significant inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also demonstrated significant anti-necroptotic effects in a U937 cell necroptosis model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzylamino)-1-azaspiro[4,5]decan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Benzylamino)-1-azaspiro[4,5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-(Benzylamino)-1-azaspiro[4,5]decan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-1,8-diazaspiro[4.5]decan-2-one: Similar in structure but with different substituents.
2-Azaspiro[4,5]decan-3-one: A related spirocyclic compound with a different functional group.
Uniqueness
8-(Benzylamino)-1-azaspiro[4,5]decan-2-one is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
8-(benzylamino)-1-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-8-11-16(18-15)9-6-14(7-10-16)17-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERIRIIJXHREKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCC3=CC=CC=C3)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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